1-Azaspiro[3.3]heptan-2-one
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Overview
Description
1-Azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure consisting of a seven-membered ring fused to a three-membered ring with a nitrogen atom incorporated into the ring system. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Scientific Research Applications
1-Azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Safety and Hazards
The safety information for “1-Azaspiro[3.3]heptan-2-one” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .
Mechanism of Action
Target of Action
1-Azaspiro[3.3]heptan-2-one is a bioisostere of piperidine . Piperidine is a common structure found in over 30 drugs
Mode of Action
The mode of action of 1-Azaspiro[3It’s known that the compound was synthesized and validated biologically as a bioisostere of piperidine . Bioisosteres often share similar biological properties, suggesting that this compound might interact with its targets in a manner similar to piperidine.
Result of Action
The molecular and cellular effects of 1-Azaspiro[3It’s known that the compound was incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .
Biochemical Analysis
Biochemical Properties
It has been validated biologically as a bioisostere of piperidine This suggests that it may interact with similar enzymes, proteins, and other biomolecules as piperidine
Cellular Effects
Given its structural similarity to piperidine, it may influence cell function in similar ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound is produced through a thermal [2+2] cycloaddition , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptan-2-one typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound involves similar steps as the laboratory synthesis, with optimizations for large-scale production. This includes the use of efficient and high-yielding reactions, as well as the employment of robust purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the β-lactam ring is a key step in its synthesis.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (aluminum hydride) is used for the reduction of the β-lactam ring.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties but different substitution patterns.
Piperidine: A common structural motif in many drugs, which 1-Azaspiro[3.3]heptan-2-one can mimic.
Uniqueness: this compound stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties such as increased metabolic stability and improved solubility compared to its linear counterparts .
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-4-6(7-5)2-1-3-6/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMVADOISWHDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-68-8 |
Source
|
Record name | 1-azaspiro[3.3]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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